molecular formula C21H11BrClN3O2S B12126415 (5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12126415
M. Wt: 484.8 g/mol
InChI Key: LKWWUTLHGBKZRB-WQRHYEAKSA-N
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Description

The compound (5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazolo[3,2-b][1,2,4]triazole intermediates. These intermediates are then subjected to a condensation reaction under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. The industrial synthesis also focuses on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV light or heat.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-2-(3-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H11BrClN3O2S

Molecular Weight

484.8 g/mol

IUPAC Name

(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-(3-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H11BrClN3O2S/c22-14-6-4-12(5-7-14)17-9-8-16(28-17)11-18-20(27)26-21(29-18)24-19(25-26)13-2-1-3-15(23)10-13/h1-11H/b18-11-

InChI Key

LKWWUTLHGBKZRB-WQRHYEAKSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)Br)/SC3=N2

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Br)SC3=N2

Origin of Product

United States

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